molecular formula C10H16F3NO2 B2695005 Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate CAS No. 937603-12-8

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate

Cat. No.: B2695005
CAS No.: 937603-12-8
M. Wt: 239.238
InChI Key: HABROCUKQIDAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H16F3NO2 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a trifluoroethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2,2-trifluoroethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can mimic the structure of natural ligands, enabling the compound to bind to receptors and modulate their activity .

Comparison with Similar Compounds

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate: Differing in the position of the carboxylate group on the piperidine ring.

    Ethyl 1-(2,2,2-trifluoroethyl)pyrrolidine-4-carboxylate: Featuring a pyrrolidine ring instead of a piperidine ring.

    Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: Where the ester group is replaced by an amide group.

These compounds share similar structural features but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-3-5-14(6-4-8)7-10(11,12)13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABROCUKQIDAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.